2-Chloro-5-nitropyridine
Overview
Description
2-Chloro-5-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2. It is a yellow crystalline or powdery solid with a strong, pungent odor. This compound is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but it is almost insoluble in water . It is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
It’s known that this compound can cause irritation to the skin, eyes, and respiratory system
Mode of Action
It’s known that the compound can participate in nucleophilic aromatic substitution (SNAr) reactions , which involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile This reaction mechanism could potentially lead to the formation of new compounds with biological activity.
Result of Action
It’s known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may induce inflammatory responses or other cellular changes in these tissues.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity might be affected by temperature, pH, and the presence of other chemicals. Moreover, its efficacy and safety could be influenced by the physiological condition of the target tissues, such as their hydration status, pH, and metabolic activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
High-Yield Method: One method involves using 2-halogenated acrylate as the initial raw material, which is then sequentially condensed with nitromethane and triethyl orthoformate.
Three-Step Method: Another method includes synthesizing 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally chlorinating it to obtain 2-chloro-5-nitropyridine.
Industrial Production: Industrially, this compound is often produced using 2-aminopyridine as the starting material. This compound is nitrated to form 2-amino-5-nitropyridine, which is then diazotized and hydrolyzed to yield 2-hydroxy-5-nitropyridine.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: 2-Chloro-5-nitropyridine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines and alcohols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 2-chloro-5-aminopyridine.
Scientific Research Applications
2-Chloro-5-nitropyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Similar in structure but differs in the position of the nitro group.
5-Chloro-2-nitropyridine: Another isomer with the chlorine and nitro groups in different positions.
2-Iodo-5-nitropyridine: Contains an iodine atom instead of chlorine.
Uniqueness
2-Chloro-5-nitropyridine is unique due to its specific substitution pattern, which makes it particularly reactive in nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of various complex molecules, making it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVFQBTJPBRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Record name | 2-chloro-5-nitropyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196525 | |
Record name | Pyridine, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4548-45-2 | |
Record name | 2-Chloro-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4548-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Chloro-5-nitropyridine is C5H3ClN2O2, and its molecular weight is 170.56 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize this compound:
- NMR Spectroscopy: 1H NMR studies have been used to analyze the conformational preferences of products formed in reactions with this compound, specifically focusing on arylthio-dechlorination reactions. [, ]
- IR Spectroscopy: Infrared spectroscopy has been used to analyze the NH stretching frequencies of this compound derivatives, providing insights into the electronic effects of substituents on the pyridine ring. []
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used to study the absorption characteristics of this compound derivatives, particularly the influence of substituents on the position of absorption bands. []
- Chlorine NQR: Chlorine nuclear quadrupole resonance (NQR) has been utilized to study the electronic environment around the chlorine atom in this compound. []
ANone: While specific stability data under diverse conditions is limited in the provided research, this compound is known to be reactive towards nucleophiles, particularly in the presence of bases. [, , , , , , , ] It readily undergoes nucleophilic aromatic substitution reactions. [, , , , ] The choice of solvent can significantly impact its reactivity and reaction pathway. [, , , , ]
ANone: The provided research focuses primarily on the use of this compound as a reagent in organic synthesis. [1-35] There is no mention of its direct use as a catalyst.
ANone: Yes, computational chemistry techniques have been employed. AM1 calculations were used to investigate the conformational preferences of 2-arylthio-5-nitropyridines, derivatives of this compound. [] Additionally, density functional theory (DFT) calculations have been performed on this compound to determine its first-order hyperpolarizability values, HOMO-LUMO energies, Mulliken charge distribution, and molecular electrostatic potential. []
ANone: Research indicates that the position of the nitro group relative to the chlorine atom significantly influences the reactivity of this compound in nucleophilic aromatic substitution reactions. [, , ] The presence of electron-withdrawing groups, like the nitro group, enhances its reactivity towards nucleophiles. [, , , ] For instance, this compound, having a "para-like" arrangement, generally exhibits higher reactivity compared to 2-Chloro-3-nitropyridine, with an "ortho-like" arrangement. [, , , ]
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